molecular formula C10H20O5 B14134399 Diethylene glycol-initiated polycaprolactone CAS No. 75035-33-5

Diethylene glycol-initiated polycaprolactone

Cat. No.: B14134399
CAS No.: 75035-33-5
M. Wt: 220.26 g/mol
InChI Key: QQTRSFMAONGASB-UHFFFAOYSA-N
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Description

Diethylene glycol-initiated polycaprolactone is a biodegradable polymer derived from ε-caprolactone. It is synthesized using diethylene glycol as an initiator, resulting in a polymer with two terminal hydroxyl groups. This compound is known for its high stability, biocompatibility, and versatility, making it suitable for various applications, particularly in biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylene glycol-initiated polycaprolactone is typically synthesized through the ring-opening polymerization of ε-caprolactone. The process involves the use of diethylene glycol as an initiator and a catalyst, such as stannous octoate, to facilitate the polymerization reaction. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer properties .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of ε-caprolactone and diethylene glycol into a reactor, where the polymerization occurs. The resulting polymer is then purified and processed into various forms, such as pellets or powders, for further use .

Chemical Reactions Analysis

Types of Reactions: Diethylene glycol-initiated polycaprolactone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified polycaprolactone derivatives with altered physical and chemical properties, such as increased hydrophilicity or enhanced mechanical strength .

Mechanism of Action

The mechanism by which diethylene glycol-initiated polycaprolactone exerts its effects is primarily through its biodegradability and biocompatibility. The polymer undergoes hydrolytic degradation in biological environments, leading to the gradual release of its degradation products. These products are then metabolized and eliminated from the body. The terminal hydroxyl groups of the polymer also allow for further functionalization, enabling the design of tailored materials for specific applications .

Comparison with Similar Compounds

  • Polyethylene glycol-initiated polycaprolactone
  • Propylene glycol-initiated polycaprolactone
  • Glycerol-initiated polycaprolactone

Comparison: Diethylene glycol-initiated polycaprolactone is unique due to its specific initiator, which imparts distinct properties such as increased stability and biocompatibility. Compared to polyethylene glycol-initiated polycaprolactone, it offers better mechanical strength and slower degradation rates. Propylene glycol-initiated polycaprolactone, on the other hand, provides different mechanical properties and degradation profiles. Glycerol-initiated polycaprolactone offers multiple hydroxyl groups, allowing for more extensive functionalization .

Properties

CAS No.

75035-33-5

Molecular Formula

C10H20O5

Molecular Weight

220.26 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethanol;oxepan-2-one

InChI

InChI=1S/C6H10O2.C4H10O3/c7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6/h1-5H2;5-6H,1-4H2

InChI Key

QQTRSFMAONGASB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)OCC1.C(COCCO)O

Related CAS

75035-33-5
36890-68-3

Origin of Product

United States

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